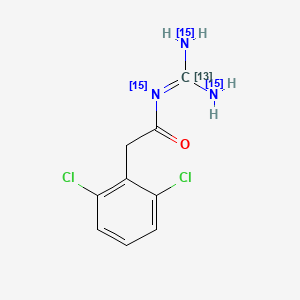

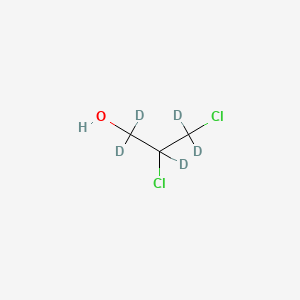

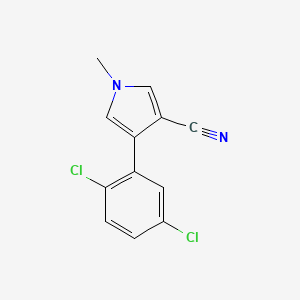

![molecular formula C11H11BrN4 B564553 2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide CAS No. 1246819-52-2](/img/structure/B564553.png)

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide, also known as IQ, is a food-derived carcinogen found in high-temperature-cooked meats and tobacco smoke . It is a highly mutagenic compound present in protein pyrolysates .

Molecular Structure Analysis

The molecular formula of 2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide is C11H11BrN4 . The molecular weight is 279.14 . The molecular formula of the base compound, 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline, is C11H10N4 , and its molecular weight is 198.22 .Physical And Chemical Properties Analysis

The base compound, 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline, has a density of 1.4±0.1 g/cm3, a boiling point of 458.7±37.0 °C at 760 mmHg, and a flash point of 231.2±26.5 °C . It has 4 H bond acceptors, 2 H bond donors, and no freely rotating bonds .Aplicaciones Científicas De Investigación

Mutagenicity Studies

Research has shown that derivatives similar to 2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline have been synthesized and tested for mutagenicity. For example, compounds like 3-Methyl-3H-imidazo[4,5-f]quinoline were active in Ames tests, indicating that the imidazole ring and the 2-amino group play a crucial role in mutagenic activity (Grivas & Jägerstad, 1984).

Synthetic Routes and Chemical Reactivity

The synthesis of isoquinolinone derivatives through SNAr reactions provides a versatile route to compounds like imidazo[4,5-h]isoquinolin-9-ones, which are a new class of kinase inhibitors. This indicates the potential pharmaceutical applications of these compounds (Snow et al., 2002). Similarly, studies on the synthesis and nitrogen elimination of tetrazolo[1,5-b] isoquinolinium salts show the formation of new tetracyclic compounds, indicating a wide range of chemical reactivities and potential applications of these structures (Messmer et al., 1986).

Safety And Hazards

Propiedades

IUPAC Name |

3-methylimidazo[4,5-f]isoquinolin-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4.BrH/c1-15-9-3-2-7-6-13-5-4-8(7)10(9)14-11(15)12;/h2-6H,1H3,(H2,12,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICSCRZPQICXNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747010 |

Source

|

| Record name | 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide | |

CAS RN |

1246819-52-2 |

Source

|

| Record name | 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

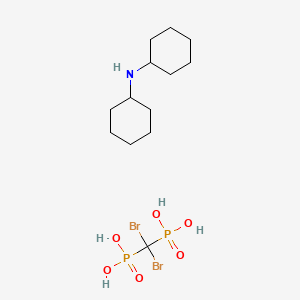

![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)

![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)